The Structural Elucidation and Functional Implications of the C(YIGSR)3-NH2 Peptide: A Technical Guide
The Structural Elucidation and Functional Implications of the C(YIGSR)3-NH2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, synthesis, and biological activity of the multimeric peptide C(YIGSR)3-NH2. This peptide, a derivative of the laminin-B1 chain pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), has garnered significant interest in cancer research and drug development due to its potent anti-metastatic and anti-angiogenic properties. This document details the molecular architecture of C(YIGSR)3-NH2, summarizes key quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.
Molecular Structure and Synthesis
The peptide C(YIGSR)3-NH2 is a multimeric construct designed to enhance the biological activity of the monomeric YIGSR sequence. The core of this structure is typically a branched amino acid, such as lysine or cysteine, which serves as a scaffold for the covalent attachment of three YIGSR pentapeptide units. The C-terminus of the entire construct is amidated (-NH2). The use of a multimeric antigen peptide (MAP) system, often employing a branched lysine core, allows for the presentation of multiple active peptide sequences in a single molecule, leading to increased avidity for its cellular receptors.[1][2][3]
The synthesis of such multimeric peptides is typically achieved through solid-phase peptide synthesis (SPPS).[4][5] In this method, the branched core (e.g., a lysine tree) is first assembled on a solid support resin. Subsequently, the YIGSR peptide sequences are synthesized onto the available amino groups of the core. The final peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Key Structural Features:
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Core: A branched amino acid, commonly lysine, providing a scaffold for multimerization.
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Peptide Units: Three Tyr-Ile-Gly-Ser-Arg (YIGSR) pentapeptides.
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Linkage: The YIGSR units are covalently linked to the core amino acid.
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C-Terminus: The entire peptide construct is C-terminally amidated.
Quantitative Biological Activity
The multimerization of the YIGSR peptide has been shown to significantly enhance its anti-cancer activities compared to the monomeric form. Below are tables summarizing key quantitative data from preclinical studies.
Table 1: Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides
| Peptide | Dose (mg/mouse) | Cell Line | Inhibition of Lung Colony Formation (%) | Reference |
| Ac-YIGSR-NH2 (Ac-Y1) | 0.2 | B16-F10 Melanoma | 50 | [2][3] |
| (Ac-YIGSRG)4K2KG (Ac-Y4) | 0.2 | B16-F10 Melanoma | >50 | [2][3] |
| (Ac-YIGSRG)8K4K2KG (Ac-Y8) | 0.2 | B16-F10 Melanoma | >Ac-Y4 | [2][3] |
| (Ac-YIGSRG)16K8K4K2KG (Ac-Y16) | 0.2 | B16-F10 Melanoma | 97 | [2][3] |
Ac- denotes acetylation at the N-terminus. The increasing number of YIGSR units correlates with a higher inhibitory effect.
Table 2: Dose-Dependent Suppression of Subcutaneous Tumor Weight by Multimeric YIGSR Peptide (Ac-Y16)
| Peptide Dose (mg) | Mean Tumor Weight (g) ± SD | Inhibition (%) | Cell Line | Reference |
| 0 (Control) | 1.8 ± 0.4 | - | NALM6 (pre-B leukemia) | [6] |
| 0.5 | 1.2 ± 0.3 | 33 | NALM6 (pre-B leukemia) | [6] |
| 1.0 | 0.8 ± 0.2 | 56 | NALM6 (pre-B leukemia) | [6] |
| 1.5 | 0.5 ± 0.1 | 72 | NALM6 (pre-B leukemia) | [6] |
| 2.0 | 0.4 ± 0.1 | 78 | NALM6 (pre-B leukemia) | [6] |
Table 3: Effect of YIGSR on Focal Adhesion Kinase (FAK) Protein Levels
| Treatment | Cell Type | FAK Protein Reduction (%) | Reference |
| YIGSR peptide | Neonatal Cardiac Myocytes | 50 | [7] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the biological activity of C(YIGSR)3-NH2 and related peptides.
In Vivo Experimental Metastasis Assay
This assay is used to assess the ability of a compound to inhibit the formation of metastatic tumor colonies in a secondary organ, typically the lungs.
Protocol:
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Cell Culture: B16-F10 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.
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Cell Preparation: Cells are harvested, washed, and resuspended in serum-free medium or phosphate-buffered saline (PBS).
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Animal Model: C57BL/6 mice are typically used.
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Injection: A suspension of B16-F10 cells (e.g., 2 x 10^5 cells) is co-injected with the test peptide (e.g., 0.2 mg of multimeric YIGSR) in a small volume (e.g., 0.2 mL) into the lateral tail vein of the mice.[2][3]
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Incubation Period: The mice are monitored for a period of approximately 14-21 days.
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Endpoint Analysis: Mice are euthanized, and their lungs are harvested. The number of visible tumor colonies on the lung surface is counted.
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Data Analysis: The number of lung colonies in the peptide-treated group is compared to that in a vehicle-treated control group to determine the percentage of inhibition.
Cell Adhesion Assay
This in vitro assay measures the ability of a peptide to inhibit the attachment of tumor cells to an extracellular matrix (ECM) protein, such as laminin.
Protocol:
-
Plate Coating: 96-well microtiter plates are coated with laminin (e.g., 1 µ g/well ) and incubated overnight at 4°C.
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Blocking: The wells are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
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Cell Preparation: Tumor cells (e.g., HT1080 fibrosarcoma) are harvested and resuspended in serum-free medium.
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Treatment: The cells are pre-incubated with various concentrations of the YIGSR peptide for a short period (e.g., 30 minutes).
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Seeding: The cell-peptide suspension is added to the laminin-coated wells and incubated for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
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Washing: Non-adherent cells are removed by gentle washing with PBS.
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Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance at a specific wavelength.
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Data Analysis: The adhesion of peptide-treated cells is compared to that of untreated control cells to determine the inhibitory effect of the peptide.
Western Blotting for FAK Expression
This technique is used to detect and quantify the levels of specific proteins, such as Focal Adhesion Kinase (FAK), in cell lysates.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., neonatal cardiac myocytes) are cultured on surfaces coated with laminin or YIGSR peptide.[7]
-
Cell Lysis: After the desired treatment period, the cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for FAK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
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Data Analysis: The expression level of FAK in the YIGSR-treated group is normalized to a loading control (e.g., β-actin or GAPDH) and compared to the control group.
Signaling Pathways and Molecular Mechanisms
The biological effects of YIGSR peptides are primarily mediated through their interaction with the 67-kDa laminin receptor.[8] This interaction can trigger intracellular signaling cascades that influence cell adhesion, migration, and survival. A key downstream effector of YIGSR-mediated signaling is Focal Adhesion Kinase (FAK).
FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction.[9][10] Upon integrin clustering at sites of cell adhesion, FAK is autophosphorylated, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, leading to the regulation of cell motility and survival. Studies have shown that YIGSR can modulate FAK expression and activity, thereby impacting these cellular processes.[7]
Visualizations
Structure of a Branched Trimeric YIGSR Peptide
Caption: Branched structure of a trimeric YIGSR peptide with a central core.
Experimental Workflow for In Vivo Metastasis Assay
References
- 1. scispace.com [scispace.com]
- 2. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and activity of partial retro-inverso analogs of the antimetastatic laminin-derived peptide, YIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New analogues of laminin active fragment YIGSR: synthesis and biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. Ganoderiol A-Enriched Extract Suppresses Migration and Adhesion of MDA-MB-231 Cells by Inhibiting FAK-SRC-Paxillin Cascade Pathway | PLOS One [journals.plos.org]
